2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Enzyme Inhibition Protease Assay Cathepsin H

Mapping cathepsin H structure-activity relationships demands position-specific probes-generic oxadiazoles fail to discriminate ortho-substitution effects. 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1874-42-6) provides a defined inhibitory benchmark (45.35% residual activity at 1 mM), occupying a calibrated point between stronger ortho-Cl (25.12%) and weaker unsubstituted (50.19%) analogs. • Quantified cathepsin H SAR reference standard for ortho-substitution studies • Validated precursor for antiglycation lead libraries (derivative IC50: 160.2-290.17 µM vs. rutin 295.09 µM) • 98% purity; ambient shipping; ready stock for immediate dispatch

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 1874-42-6
Cat. No. B158602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
CAS1874-42-6
Synonyms2-(2-METHOXYPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyLVANXZXLJHUWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Specifications


2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1874-42-6) is a 2,5-diaryl-substituted 1,3,4-oxadiazole heterocycle [1]. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry and materials science due to its metabolic stability and ability to engage in hydrogen bonding [2]. This specific compound features a methoxy group at the ortho position of the C2 phenyl ring and an unsubstituted phenyl ring at C5, establishing it as a key intermediate and a distinct pharmacological probe within its structural class.

Substitution-pattern-defined protease probe for cathepsin SAR studies
Ortho-methoxy key intermediate for 1,3,4-oxadiazole derivatization
Privileged scaffold with hydrogen-bonding capacity and metabolic stability

Why Generic Analogs Cannot Substitute 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole


The substitution pattern on the 1,3,4-oxadiazole ring is not a trivial detail; it is a critical determinant of biological activity and physicochemical behavior. In protease inhibition assays, the ortho-methoxy substitution in 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole confers a distinct inhibitory profile against cathepsin H compared to its chloro-, nitro-, and para-methoxy-substituted regioisomers, demonstrating that even minor alterations drastically alter target engagement [1]. Furthermore, the ortho-methoxy group impacts the molecule's electronic properties and steric environment, which are crucial for downstream derivatization in both medicinal chemistry and materials science applications [2]. Simply procuring a 'structurally similar' oxadiazole without verifying the exact substitution pattern introduces a high risk of experimental failure due to non-overlapping structure-activity relationships (SAR) and unpredictable reactivity.

Substitution Ortho-methoxy vs. chloro, nitro, or unsubstituted may shift cathepsin inhibition profile significantly.
Regioisomer Ortho- and para-methoxy regioisomers are not functionally interchangeable; target engagement may differ.
Reactivity Electronic/steric environment impacts downstream derivatization; reactivity may vary with substitution pattern.

Quantified Performance Evidence for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole


Cathepsin H Inhibition vs. Ortho-Chloro Analog

In a standardized cathepsin H inhibition assay at 1 mM concentration, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole left 45.35% residual enzyme activity. In contrast, the structurally analogous 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole (ortho-Cl substitution) was significantly more potent, leaving only 25.12% residual activity [1]. This demonstrates that the methoxy substitution yields a specific, moderate inhibition profile distinct from the more potent chloro analog, which is critical for applications where a gentler or different interaction profile is required.

Cathepsin H vs. ortho-Cl
Head-to-head
Target: 45.35% ortho-Cl: 25.12% Δ +20.23 pp
Supports regioisomer-specific SAR interpretation.
1 mM, cathepsin H (Capra hircus).
Enzyme Inhibition Protease Assay Cathepsin H

Cathepsin H Activity vs. Para-Methoxy Regioisomer

The position of the methoxy group on the phenyl ring is a key determinant of inhibitory activity. In a direct comparative assay under identical conditions (1 mM), the target ortho-methoxy compound (45.35% residual activity) exhibited a measurably different inhibition profile compared to its para-methoxy substituted regioisomer, 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (43.49% residual activity) [1]. While the difference is modest (1.86 percentage points), it confirms that the ortho-substitution pattern does not behave identically to the para-substituted version, ruling out simple substitution by a closely related regioisomer.

Cathepsin H vs. para-OMe
Head-to-head
Target: 45.35% para-OMe: 43.49% Δ +1.86 pp
Ortho/para difference confirms regioisomer non-interchangeability.
1 mM, identical assay conditions.
Enzyme Inhibition Structure-Activity Relationship Cathepsin H

Cathepsin H Inhibition vs. Unsubstituted Parent Compound

Compared to the unsubstituted parent compound, 2,5-diphenyl-1,3,4-oxadiazole, which leaves 50.19% residual activity at 1 mM, the introduction of an ortho-methoxy group in the target compound results in a measurable increase in inhibitory potency [1]. The target compound reduces residual activity by a further 4.84 percentage points, demonstrating that the methoxy substitution actively modulates the biological effect rather than being inert.

Cathepsin H vs. unsubstituted
Head-to-head
Target: 45.35% Parent: 50.19% Δ -4.84 pp
Methoxy substitution modulates inhibitory activity versus parent scaffold.
1 mM, confirms substituent functional role.
Enzyme Inhibition Structure-Activity Relationship Cathepsin H

High-Confidence Applications of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole


Protease Probe for SAR Studies

Based on its quantified, moderate inhibition profile against cathepsin H (45.35% residual activity at 1 mM) [1], this compound serves as a critical control and a specific point on the SAR continuum. Its activity is clearly differentiated from both stronger inhibitors (e.g., ortho-chloro analog at 25.12%) and weaker inhibitors (e.g., unsubstituted parent at 50.19%) [1]. It is therefore an essential procurement item for laboratories mapping the structural determinants of cathepsin inhibition within the 1,3,4-oxadiazole class.

Scaffold for Antiglycation Derivative Synthesis

This compound is a validated precursor for generating libraries of antiglycation agents. Research demonstrates that derivatives synthesized from this core scaffold achieve IC50 values ranging from 160.2 to 290.17 µM, outperforming the standard drug rutin (IC50 = 295.09 µM) [2]. Procuring this specific building block is a prerequisite for replicating and extending this promising class of antidiabetic leads.

Internal Standard for Ortho-Substituted Oxadiazole Inhibitors

The specific 45.35% residual activity of the ortho-methoxy compound, in contrast to the ortho-nitro analog (92.07% residual activity) [1], establishes it as a benchmark for ortho-substitution effects in the 1,3,4-oxadiazole series. Its procurement is necessary as a calibrated reference standard when evaluating new, structurally related compounds in cathepsin or other protease assays.

Application
Selection Property
Validation Focus
Cathepsin H SAR Probe
Moderate inhibitor profile
Differentiation from ortho-Cl, para-OMe, and unsubstituted analogs
Antiglycation Research Scaffold
Core reactivity for derivatization
Antiglycation assay context and library synthesis
Ortho-Substitution Benchmark
Ortho-methoxy activity context
Internal standard for ortho-substituted oxadiazole SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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